molecular formula C8H5BrFNO B12872857 2-(Bromomethyl)-6-fluorobenzo[d]oxazole

2-(Bromomethyl)-6-fluorobenzo[d]oxazole

Cat. No.: B12872857
M. Wt: 230.03 g/mol
InChI Key: KEVOUNJCESVECX-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-6-fluorobenzo[d]oxazole is a heterocyclic compound featuring a benzoxazole core with a bromomethyl (-CH₂Br) substituent at position 2 and a fluorine atom at position 6. The benzoxazole ring system consists of a fused benzene and oxazole (a five-membered ring containing oxygen and nitrogen) . This compound is of interest in medicinal chemistry and materials science due to its structural versatility, though specific applications are less documented compared to analogs like 2-bromo-6-fluorobenzothiazole .

Properties

Molecular Formula

C8H5BrFNO

Molecular Weight

230.03 g/mol

IUPAC Name

2-(bromomethyl)-6-fluoro-1,3-benzoxazole

InChI

InChI=1S/C8H5BrFNO/c9-4-8-11-6-2-1-5(10)3-7(6)12-8/h1-3H,4H2

InChI Key

KEVOUNJCESVECX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)OC(=N2)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-6-fluorobenzo[d]oxazole typically involves the bromination of a precursor compound. One common method involves the reaction of 2-(hydroxymethyl)-6-fluorobenzo[d]oxazole with a brominating agent such as phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of 2-(Bromomethyl)-6-fluorobenzo[d]oxazole can be scaled up using continuous flow processes. This method allows for better control over reaction conditions and improved yield. The use of automated systems and advanced reactors ensures consistent quality and reduces the risk of contamination .

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-6-fluorobenzo[d]oxazole involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound enhance its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways . The compound’s ability to undergo nucleophilic substitution reactions also allows it to be modified into derivatives with enhanced biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Substituents (Position) Heterocycle Key Properties/Applications Reference
2-(Bromomethyl)-6-fluorobenzo[d]oxazole BrCH₂- (2), F- (6) Benzoxazole Reactive alkylating agent; potential agrochemical/pharmaceutical intermediate
2-(Bromomethyl)benzo[d]oxazole BrCH₂- (2) Benzoxazole Melting point: 119.2–120.4°C; used in photolabile protecting groups
2-Bromo-6-fluorobenzothiazole Br- (2), F- (6) Benzothiazole Aromatic reactivity; pharmaceutical precursor
2-Chloro-6-fluorobenzo[d]oxazole Cl- (2), F- (6) Benzoxazole Less reactive than bromo-analog; halogen exchange studies
6-Bromo-2-methylbenzo[d]oxazole CH₃- (2), Br- (6) Benzoxazole Stabilized methyl group; limited alkylation utility
[(6-Fluoro-1,3-benzoxazol-2-yl)methyl]amine NH₂CH₂- (2), F- (6) Benzoxazole Aminomethyl derivative; bioactive intermediate
6-(Bromomethyl)benzo[d]oxazole hydrobromide BrCH₂- (6), HBr adduct Benzoxazole Structural isomer; solubility enhanced by HBr

Key Comparisons

Reactivity: The bromomethyl group in 2-(Bromomethyl)-6-fluorobenzo[d]oxazole makes it more reactive in alkylation reactions compared to its chloro analog (2-Chloro-6-fluorobenzo[d]oxazole) .

Synthetic Utility: 2-Bromo-6-fluorobenzothiazole (a benzothiazole analog) is widely used in cross-coupling reactions due to sulfur’s electronic effects, whereas the benzoxazole core in the target compound may favor oxygen-directed reactivity .

Physical Properties :

  • The melting point of 2-(Bromomethyl)benzo[d]oxazole (119–120°C) serves as a benchmark; fluorination likely increases polarity and melting point in the 6-fluoro derivative .
  • 6-(Bromomethyl)benzo[d]oxazole hydrobromide exhibits higher solubility in polar solvents due to the HBr adduct, contrasting with the neutral bromomethyl-fluoro analog .

Research Findings and Trends

  • Synthetic Challenges : Fluorination at position 6 may require specialized precursors (e.g., fluorinated diamine intermediates) and controlled conditions to avoid side reactions .
  • Structure-Activity Relationships (SAR) : The bromomethyl-fluoro combination balances reactivity (BrCH₂-) and stability (F-), offering a template for drug candidates with improved metabolic profiles .
  • Emerging Analogs: Recent work on aryl-substituted benzoxazoles (e.g., 2-(quinolin-6-yl)benzo[d]oxazole) underscores the scaffold’s adaptability, though these lack the bromomethyl group’s alkylation utility .

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